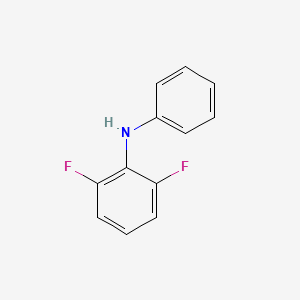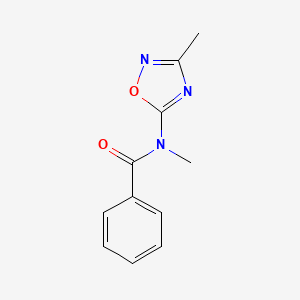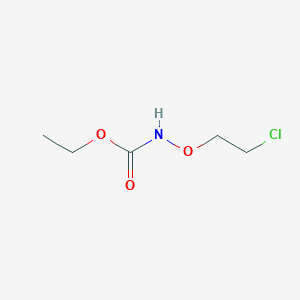
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate thiourea derivatives with β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methyl or thioxo positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
5-Thioxodihydropyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 6-position.
6-Methyl-5-oxodihydropyrimidine-2,4(1h,3h)-dione: Contains an oxo group instead of a thioxo group.
Uniqueness
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and thioxo groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
6939-61-3 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
6-methyl-5-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(10)4(8)7-5(9)6-2/h2H,1H3,(H2,6,7,8,9) |
InChIキー |
LSQMQHRHCMXGGO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=S)C(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)




![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)

![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)


